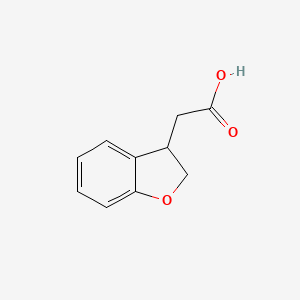

2,3-Dihydrobenzofuran-3-acetic acid

Description

Significance of Dihydrobenzofuran Scaffolds in Organic and Medicinal Chemistry

The 2,3-dihydrobenzofuran (B1216630) skeleton is a key structural unit found in a vast array of natural products and synthetic compounds that exhibit a wide spectrum of biological activities. nih.govacs.orgresearchgate.net This structural motif is frequently identified as the core pharmacophore responsible for the therapeutic effects of these molecules. researchgate.netnih.gov The inherent three-dimensionality of the dihydrofuran ring, which contains sp3-hybridized carbons, allows for precise spatial orientation of substituents, a critical feature for specific interactions with biological targets. cnr.it

The biological relevance of this scaffold is extensive, with derivatives demonstrating activities including:

Anticancer and Antitumor: Many natural and synthetic compounds with this core show potent activity against various cancer cell lines. researchgate.netresearchgate.netrsc.orgsemanticscholar.org

Anti-inflammatory: The scaffold is a component of molecules investigated for their anti-inflammatory properties. researchgate.net

Antimicrobial and Antifungal: Compounds containing the dihydrobenzofuran moiety have shown significant antibacterial and antifungal capabilities. researchgate.netresearchgate.net

Antiviral: The structural framework is present in molecules with notable antiviral activity, including against HIV. researchgate.net

Enzyme Inhibition: Dihydrobenzofuran derivatives have been developed as potent and selective inhibitors for various enzymes, such as poly(ADP-ribose)polymerase-1 (PARP-1). acs.orgacs.org

The versatility of the dihydrobenzofuran scaffold has made it a focal point for the development of compound libraries aimed at discovering new therapeutic agents. acs.orgresearchgate.net

Table 1: Examples of Biologically Active Natural Products Containing the Dihydrobenzofuran Scaffold

| Compound Name | Source | Noted Biological Activity |

|---|---|---|

| (+)-Decursivine | Natural Product | Anti-malarial, Anti-HIV, Hepatoprotective |

| (+)-Lithospermic acid | Natural Product | Anti-malarial, Anti-HIV, Hepatoprotective |

| Pterocarpan | Natural Product | Anti-malarial, Anti-HIV, Hepatoprotective |

| (+)-Conocarpan | Natural Product | Anti-malarial, Anti-HIV, Hepatoprotective |

| Rocaglamide | Natural Product | Anti-tumor, Anti-cancer, Anti-tubercular |

| Furaquinocin A | Natural Product | Anti-tumor, Anti-cancer, Anti-tubercular |

This table presents a selection of natural products to illustrate the diverse biological activities associated with the dihydrobenzofuran core. nih.govresearchgate.net

Historical Context of Dihydrobenzofuran Synthesis and Foundational Research

The synthesis of the dihydrobenzofuran core has evolved significantly over the years, driven by the enduring interest in its chemical and biological properties. Foundational research laid the groundwork with classical methods, which have since been refined and supplemented by modern catalytic strategies. researchgate.net

Early synthetic routes often involved intramolecular cyclization reactions of appropriately substituted phenols. researchgate.net One of the pioneering methods is the Claisen rearrangement of ortho-allylphenols. researchgate.net Other classical approaches include:

Cyclization of Phenolic Mannich Bases: The reaction of dimethylsulphoxonium methylide with quaternized derivatives of phenolic Mannich bases provided a useful route to dihydrobenzofurans. rsc.org

Hydrogenation of Benzofurans: The reduction of the furan (B31954) ring in benzofuran (B130515) derivatives using methods like catalytic hydrogenation was another early strategy, though it could present challenges with selectivity and purification. google.com

Cyclization of o-Halo- or o-Hydroxy-phenethyl Alcohols: Methods using precursors like o-Methoxyphenethyl Alcohol in acidic environments were also developed. google.com

The advent of transition-metal catalysis revolutionized the synthesis of dihydrobenzofurans, offering higher efficiency, better yields, and greater control over stereochemistry. nih.gov Palladium-catalyzed reactions, such as the intramolecular Heck and Cacchi reactions, became prominent for constructing the heterocyclic ring. nih.gov In recent years, a variety of metals, including rhodium, iridium, and copper, have been employed in sophisticated catalytic systems to achieve asymmetric synthesis, providing access to specific enantiomers of chiral dihydrobenzofurans. cnr.itnih.gov

Table 2: Evolution of Synthetic Methodologies for the Dihydrobenzofuran Scaffold

| Method Type | Description | Key Features |

|---|---|---|

| Classical Cyclization | Intramolecular reactions of substituted phenols, such as o-allylphenols or phenolic Mannich bases. researchgate.netrsc.org | Foundational methods, often requiring harsh conditions; lower yields and selectivity compared to modern techniques. |

| Benzofuran Hydrogenation | Reduction of the double bond in the furan ring of a benzofuran precursor. google.com | A straightforward concept, but can be difficult to control and purify. |

| Transition-Metal Catalysis | Intramolecular cyclizations and cycloadditions catalyzed by metals like Palladium (Pd), Rhodium (Rh), Iridium (Ir), and Copper (Cu). cnr.itnih.gov | High efficiency, broad substrate scope, and the ability to perform asymmetric synthesis for chiral products. |

| Biocatalysis | Use of engineered enzymes (e.g., myoglobins) to catalyze reactions like benzofuran cyclopropanation. nih.govresearchgate.net | Offers extremely high diastereo- and enantioselectivity under mild conditions. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dihydro-1-benzofuran-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-10(12)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,7H,5-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSBJYPMXMQJTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2O1)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76570-83-7 | |

| Record name | 2-(2,3-dihydro-1-benzofuran-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Research Imperatives and Future Directions for 2,3 Dihydrobenzofuran 3 Acetic Acid

Transition-Metal-Catalyzed Approaches

Transition-metal catalysis offers powerful and versatile tools for the construction of complex molecular architectures under mild conditions with high functional group tolerance. rsc.org Palladium and rhodium, in particular, have emerged as highly effective catalysts for synthesizing the 2,3-dihydrobenzofuran (B1216630) core through various mechanistic pathways. rsc.org

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.org Several distinct palladium-catalyzed strategies have been successfully applied to the synthesis of 2,3-dihydrobenzofuran derivatives.

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, and related cascade processes like the Cacchi reaction, provide a robust method for constructing the dihydrobenzofuran ring system.

A notable enantioselective approach involves the intramolecular hydroarylation of allyl aryl ethers through a reductive Heck reaction. nih.gov Zhang and coworkers developed a method utilizing a novel chiral sulfinamide phosphine (B1218219) ligand, N-Me-XuPhos, which can be prepared on a gram scale in a one-pot synthesis. nih.govsnnu.edu.cn This reaction effectively produces optically active 2,3-dihydrobenzofurans bearing a quaternary stereocenter at the 3-position in good yields and with excellent enantioselectivities. nih.gov

In a different strategy, Wu and colleagues reported a palladium-catalyzed enantioselective synthesis of polycyclic dihydrobenzofuran derivatives through a cascade Heck/Cacchi reaction. rsc.orgnih.gov This method involves the reaction of aryl iodide-joined alkenes with o-alkynylanilines. The reaction proceeds via an intramolecular Heck coupling to form an asymmetric σ-alkylpalladium intermediate, which then reacts with the o-alkynylaniline to generate the final polycyclic products with high yields and exceptional enantiomeric excess. rsc.orgnih.gov

| Catalyst/Ligand | Reactants | Product Type | Yield | Enantiomeric Excess (ee) | Ref |

| Pd(OAc)₂ / N-Me-XuPhos | Allyl aryl ethers | 3,3-Disubstituted 2,3-dihydrobenzofurans | Good | Excellent | nih.gov |

| Pd₂(dba)₃·CHCl₃ / N-Me–Xu₃ | Aryl iodide-joined alkenes, o-alkynylanilines | Polycyclic dihydrobenzofurans | 84–97% | 84–97% | rsc.orgnih.gov |

A direct annulation between simple aryl iodides and terminal epoxides has been achieved through palladium/norbornene (Pd/NBE) cooperative catalysis, often referred to as a Catellani-type reaction. nih.govdntb.gov.ua This methodology provides a convergent route to 2,3-dihydrobenzofuran derivatives. nih.gov The reaction's catalytic cycle is proposed to involve the formation of a key aryl-norbornene-palladium (ANP) intermediate. scispace.com

The Dong group has been instrumental in developing this chemistry, demonstrating that an isopropyl ester-substituted norbornene is highly effective at suppressing unwanted side reactions, leading to the desired 2,3-dihydrobenzofuran products in yields ranging from 44% to 99%. dntb.gov.uaresearchgate.net The reaction is scalable and accommodates a variety of functional groups. dntb.gov.ua Furthermore, an asymmetric synthesis was realized by using an enantiopure epoxide. dntb.gov.uaresearchgate.net Initial studies on achieving kinetic resolution with racemic epoxides using a chiral norbornene cocatalyst have shown promising enantioselectivity (up to 45% ee). nih.govchemrxiv.org

| Aryl Iodide | Epoxide | Cocatalyst | Yield | Enantiomeric Excess (ee) | Ref |

| 2-Iodotoluene | 1,2-Epoxyhexane | Isopropyl ester-NBE (N1) | High | 42% | nih.gov |

| Substituted Aryl Iodides | Glycidyl ether-type epoxides | Isopropyl ester-NBE (N1) | High | Moderate | nih.gov |

The direct functionalization of otherwise inert C–H bonds represents a highly atom- and step-economical approach in organic synthesis. Palladium catalysis has been successfully employed to forge the dihydrobenzofuran ring through the intramolecular coupling of C(sp³)–H and C(sp²)–H bonds.

In 2021, Wu and coworkers developed a protocol where alkyl phenyl ethers serve as starting materials. rsc.orgnih.gov In the presence of a palladium catalyst, along with 1,4-benzoquinone (B44022) (BQ) as an oxidant and silver acetate (B1210297) (AgOAc) and lithium acetate (LiOAc) as a base, the reaction proceeds via sequential C(sp³)–H and C(sp²)–H bond activation followed by reductive elimination to furnish the desired 2,3-dihydrobenzofuran products in moderate to excellent yields (33–99%). rsc.orgnih.gov This method was also successfully applied to a gram-scale synthesis. rsc.orgnih.gov

Another strategy, reported by Chung and colleagues, involves the tandem bisarylation of 3-alkylbenzofurans with aryl iodides. researchgate.net This reaction proceeds through a sequential C(sp³)–H activation on the alkyl substituent at the 3-position, followed by a C(sp²)–H activation at the 2-position of the benzofuran (B130515) core. Using a Pd(OAc)₂ catalyst with tricyclohexylphosphine, silver acetate, and pivalic acid in water, this method yields 3-arylalkyl-2-arylbenzofurans in up to 90% yield under mild, room temperature conditions. researchgate.net

| Catalyst System | Starting Material | Reaction Type | Yield | Ref |

| Pd(OAc)₂ / BQ / AgOAc / LiOAc | Alkyl phenyl ethers | Intramolecular C(sp³)–H/C(sp²)–H Coupling | 33–99% | rsc.orgnih.gov |

| Pd(OAc)₂ / P(Cy)₃ / AgOAc / PivOH | 3-Alkylbenzofurans and Aryl iodides | Sequential C(sp³)–H and C(sp²)–H Arylation | up to 90% | researchgate.net |

Rhodium-Catalyzed Reactions

Rhodium is another powerful transition metal extensively used in catalysis, particularly for hydrogenation and C–H activation reactions. rsc.org Rhodium-based catalysts have proven highly effective for the stereoselective synthesis of the 2,3-dihydrobenzofuran core.

A direct and highly efficient method for preparing enantiomerically enriched (2,3-dihydrobenzofuran-3-yl)acetic acid is through the asymmetric hydrogenation of the corresponding benzofuran-3-acetic acid. Yamashita and coworkers developed a protocol for this specific transformation, which is a key step in the synthesis of the GPR40 agonist, fasiglifam. oup.comcnr.it

The use of a cationic rhodium complex with the Et-FerroTANE ligand was found to be optimal for this reaction. oup.comdeepdyve.com This catalytic system hydrogenates the double bond of the furan (B31954) ring in benzofuran-3-acetic acid to provide the target (2,3-dihydrobenzofuran-3-yl)acetic acid in quantitative yield and with a high enantiomeric excess of 91%. oup.comcnr.itdeepdyve.com This robust performance recommended the process for further development on a larger scale. cnr.it

| Catalyst/Ligand | Substrate | Product | Yield | Enantiomeric Excess (ee) | Ref |

| Cationic Rhodium / Et-FerroTANE | Benzofuran-3-acetic acid | (2,3-Dihydrobenzofuran-3-yl)acetic acid | Quantitative | 91% | oup.comcnr.itdeepdyve.com |

C–H Activation and Annulation Reactions

Rhodium catalysis has emerged as a powerful tool for the synthesis of 2,3-dihydrobenzofurans through C–H activation and subsequent annulation reactions. These methods offer an atom-economical approach to constructing the heterocyclic ring system.

In 2021, Zhong and coworkers reported a Rh-catalyzed C–H activation/[3+2] annulation for the synthesis of 2,3-dihydrobenzofuran analogues containing an α-quaternary carbon. rsc.orgnih.gov This strategy involved the reaction of N-phenoxy amides with propargylic monofluoroalkynes, utilizing a rhodium catalyst, [Cp*RhCl2]2, and sodium acetate as a base. rsc.orgnih.gov The process afforded the desired cyclic products in yields ranging from 35% to 78%. rsc.orgnih.gov

Similarly, Zhang and colleagues described a Rh(III)-catalyzed construction of 3-ethylidene-2,3-dihydrobenzofuran skeletons in 2021. nih.gov This reaction proceeded with notable regioselectivity and chemoselectivity, reacting N-phenoxyacetamides with cyclopropylidenemethyl alkenes via C–H functionalization and [3+2] annulation. nih.gov The use of [Cp*RhCl2]2 and sodium acetate yielded the products in moderate to high yields (37–80%). nih.gov

Another notable development in this area is the work of Hu and team in 2022, who developed a Rh-catalyzed protocol for synthesizing 3-hydroxyoxindole-containing 2,3-dihydrobenzofuran derivatives. nih.gov This method involved the reaction of diazo-containing phenolic compounds with isatin, proceeding through an aldol-type addition to yield the products in moderate to excellent yields (58–98%) with high diastereoselectivity. nih.gov The proposed mechanism involves the formation of an oxonium ylide intermediate from the carbene generated by the diazo compound, which then reacts with isatin. nih.gov

| Catalyst System | Reactants | Product Type | Yield | Ref. |

| [CpRhCl2]2 / NaOAc | N-phenoxy amides, Propargylic monofluoroalkynes | α-quaternary 2,3-dihydrobenzofurans | 35-78% | rsc.orgnih.gov |

| [CpRhCl2]2 / NaOAc | N-phenoxyacetamides, Cyclopropylidenemethyl alkenes | 3-ethylidene-2,3-dihydrobenzofurans | 37-80% | nih.gov |

| Rh-catalyst | Diazo-containing phenolic compounds, Isatin | 3-hydroxyoxindole-containing 2,3-dihydrobenzofurans | 58-98% | nih.gov |

Chemodivergent Synthetic Routes

Chemodivergent synthesis allows for the selective formation of different products from a common set of starting materials by tuning the reaction conditions. In 2021, Singh and coworkers reported a Rh-catalyzed chemodivergent synthesis of 2,3-dihydrobenzofuran derivatives. rsc.orgnih.gov This approach involved the coupling of N-phenoxyacetamides with alkylidenecyclopropanes, proceeding through both C–H and C–C bond activation. rsc.orgnih.gov The use of a polar solvent, hexafluoroisopropanol (HFIP), directed the reaction towards a [3+2] annulation, affording the desired 2,3-dihydrobenzofuran derivatives in moderate to high yields (52–82%). rsc.orgnih.gov This transformation takes advantage of the high reactivity of cyclopropanes, which readily undergo ring-opening reactions. rsc.orgnih.gov

Copper-Catalyzed Reactions

Copper-based catalysts are attractive due to their low cost and high activity in a variety of organic transformations. rsc.org They have been effectively employed in the synthesis of diverse 2,3-dihydrobenzofuran scaffolds. rsc.org

Enantioselective Cycloaddition Reactions (e.g., [3+2] cycloaddition)

A significant advancement in the synthesis of chiral 2,3-dihydrobenzofurans was reported by Jing and colleagues in 2021. rsc.org They developed a highly enantioselective synthesis of 2-aryl-2,3-dihydrobenzofurans via a Cu/SPDO-catalyzed [3+2] cycloaddition. rsc.orgnih.govacs.orgacs.org In this approach, quinone esters and substituted styrenes were reacted in the presence of a SPDO-ligated Cu(OTf)2 catalyst. rsc.org This method furnished the desired 2,3-dihydrobenzofuran products in good to excellent yields (86–96%) and with outstanding enantioselectivities (86–99% ee). rsc.orgnih.govacs.orgacs.org The utility of this methodology was further demonstrated by its application in the asymmetric synthesis of the natural products corsifuran A and B. nih.govacs.org

| Catalyst System | Reactants | Product Type | Yield | Enantioselectivity (ee) | Ref. |

| Cu(OTf)2 / SPDO | Quinone esters, Substituted styrenes | 2-aryl-2,3-dihydrobenzofurans | 86-96% | 86-99% | rsc.orgnih.govacs.orgacs.org |

Iridium-Catalyzed Reactions

Iridium catalysts have proven effective in mediating intramolecular hydroarylation reactions, providing a direct route to the 2,3-dihydrobenzofuran core. rsc.org

Intramolecular Hydroarylation

In 2019, Ohmura and coworkers reported an Iridium-catalyzed synthesis of 2,3-dihydrobenzofurans. rsc.orgnih.gov The reaction proceeds via the intramolecular cycloaddition of a C–H bond of an o-methyl ether to a C–C double bond. rsc.orgnih.gov

More recently, a highly enantioselective Ir-catalyzed intramolecular hydroarylation of m-allyloxyphenyl ketones has been described. nii.ac.jprsc.org This method utilizes a cationic iridium complex coordinated with a chiral bisphosphine ligand to achieve high yields and enantioselectivities. nii.ac.jprsc.org A key feature of this reaction is the role of the ketone's carbonyl group as an effective directing group for the C–H activation step. nii.ac.jprsc.org This methodology allows for the synthesis of chiral 3-substituted dihydrobenzofurans. nii.ac.jprsc.org Further demonstrating its synthetic utility, a one-pot synthesis of these chiral dihydrobenzofurans was achieved from readily available allylic carbonates and m-hydroxyacetophenones, combining a Pd-catalyzed allylic substitution with the Ir-catalyzed intramolecular hydroarylation. nii.ac.jprsc.org Research has also shown that iridium catalysts bearing a bidentate chiral diphosphine can effectively promote the intramolecular addition of a C(sp3)-H bond across a carbon-carbon double bond, leading to indolines with quaternary stereogenic centers at the 3-position. researchgate.net

Iron-Catalyzed Reactions

Iron, being an inexpensive and environmentally friendly metal, has garnered increasing attention for its use in catalysis. rsc.orgnih.gov In 2023, Bashir and coworkers proposed a facile method for the synthesis of 2,3-dihydrobenzofurans via an iron-catalyzed [3+2] cycloaddition. rsc.orgnih.gov This reaction involves the coupling of substituted hydroquinones with N-arylated cyclic compounds. nih.gov Additionally, a combination strategy involving an iron(III)-catalyzed cycloaddition of styrene (B11656) derivatives with quinones followed by a lipase-catalyzed enantioselective acylation has been developed for the synthesis of optically active 2,3-dihydrofuran (B140613) derivatives. researchgate.net

Cycloaddition of Styrene Derivatives with Quinones

The cycloaddition of styrene derivatives with quinones represents a valuable method for the synthesis of the 2,3-dihydrobenzofuran core. This approach can be facilitated by iron(III) catalysts, which are recognized as an economical and environmentally benign metal source. researchgate.net For instance, the reaction between styrene derivatives and 1,4-benzoquinone can be effectively catalyzed by alumina-supported iron(III) perchlorate (B79767) or iron(II) tetrafluoroborate. researchgate.net The use of an ionic liquid solvent system has been found to significantly accelerate this reaction. researchgate.net This method provides a pathway to various 2,3-dihydrobenzofuran derivatives. researchgate.net

Furthermore, gold-based N-heterocyclic carbene (NHC) catalysts have been employed for the efficient synthesis of dihydrobenzofurans in water. nih.gov Specifically, a permethylated β-cyclodextrin-tagged N-heterocyclic carbene–gold catalyst can facilitate the [3+2] cycloaddition of substituted p-quinones with isoeugenols. nih.gov This reaction proceeds in the presence of AgNTf2 as an additive and yields 2,3-disubstituted dihydrobenzofurans in moderate to good yields. nih.gov The hydrophobic nature of the β-cyclodextrin tag is believed to enhance the solubility of non-polar substrates in the aqueous medium. nih.gov

Transition-Metal-Free Synthetic Protocols

In the pursuit of more sustainable and cost-effective synthetic methods, a variety of transition-metal-free protocols for the construction of the 2,3-dihydrobenzofuran skeleton have been developed. These approaches leverage the reactivity of Brønsted acids, Lewis acids, visible light, electrocatalysis, and bases to promote the desired cyclization reactions.

Brønsted Acid-Mediated Syntheses

Brønsted acids can effectively mediate the synthesis of 2,3-dihydrobenzofuran derivatives. For example, the rearrangement of MOM-protected 2-hydroxychalcone (B1664081) can lead to the formation of 2,3-dihydrobenzofurans. scispace.com While strong acids like trifluoroacetic acid (TFA) can yield the 2,3-dihydrobenzofuran precursor, weaker acids can promote the subsequent aromatization to 3-acylbenzofurans. scispace.com The formation of a diprotonated intermediate, stabilized by solvents like hexafluoroisopropanol, is proposed to be involved in the formation of 3-formylbenzofurans. scispace.com

A bifunctional aminoboronic acid can facilitate intramolecular oxa-Michael reactions of α,β-unsaturated carboxylic acids. organic-chemistry.org The combination of an arylboronic acid with a chiral aminothiourea enables enantioselective conversions to afford the desired heterocycles in high yields and with high enantiomeric excess. organic-chemistry.org

Lewis Acid-Promoted Rearrangements and Cyclizations

Lewis acids play a crucial role in promoting rearrangements and cyclizations to form 2,3-dihydrobenzofurans. The Lewis acid-promoted rearrangement of 2,3-epoxy alcohol derivatives has been investigated, demonstrating regio- and stereo-controlled reactions. nih.gov For example, using SnCl4 as a Lewis acid can lead to the selective formation of two different types of carbonyl compounds from a single 2,3-epoxy alcohol by simply changing the protecting group on the alcohol. nih.gov This method has been applied to the formation of both acyclic and cyclic quaternary carbon centers in an optically active form. nih.gov

Furthermore, Lewis acid-catalyzed [3+2] cyclization of iodonium (B1229267) ylides with azadienes provides a highly regioselective synthesis of spiro[benzofuran-2,2'-furan]-3-ones. nih.gov The acidity of the Lewis acid can be enhanced by strong hydrogen bond donors, which promotes the enolization isomerization of the iodonium ylides, facilitating the subsequent cycloaddition. nih.gov This reaction is compatible with a broad range of substrates and proceeds under mild conditions to deliver spiro-heterocycles with excellent stereoselectivity. nih.gov

| Catalyst System | Reactants | Product | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |

| SnCl4 | 2,2,3,3-tetrasubstituted 2,3-epoxy alcohols | Carbonyl compounds | - | - | - |

| Sc(OTf)3 | Aryl bicyclo[1.1.0]butane carboxylates and tosylated aziridines | 2-azabicyclo[3.1.1]heptanes | up to 25% | - | - |

| Lewis Acid/Hydrogen Bond Donor | Iodonium ylides and azadienes | Spiro[benzofuran-2,2'-furan]-3-ones | - | excellent | - |

Visible Light-Mediated and Photocatalytic Reactions

Visible light has emerged as a powerful tool for promoting the synthesis of 2,3-dihydrobenzofurans through photocatalytic reactions. One notable example is the oxidative [3+2] cycloaddition of phenols and alkenes, which can be achieved using visible-light-activated transition metal photocatalysis. nih.gov This method allows for the use of ammonium (B1175870) persulfate as a benign terminal oxidant and is applicable to the synthesis of a large family of dihydrobenzofuran natural products. nih.gov

Heterogeneous photocatalysis using TiO2 under visible light irradiation offers another strategy for the preparation of dihydrobenzofurans. rsc.org This method involves the oxidative [3+2] annulation of phenols with alkenyl phenols and is facilitated by the surface interaction between the alkenyl phenol (B47542) and the TiO2 surface, enabling direct activation by visible light without the need for pre-functionalization. rsc.org The reaction proceeds under mild conditions with air as the terminal oxidant at room temperature. rsc.org

A sustainable, visible light-mediated synthesis of 2,3-chalcogenil-dihydrobenzofurans has also been developed through the oxyselenocyclization of 2-allylphenols in the presence of chalcogenides. mdpi.com This method is promoted by a simple I2/SnCl2 system and activated by blue LED irradiation, tolerating a variety of functional groups and providing good to excellent yields. mdpi.com

| Photocatalyst/Promoter | Reactants | Product | Yield (%) | Conditions |

| Ru(bpy)3(PF6)2 / (NH4)2S2O8 | Phenols and Alkenes | Dihydrobenzofurans | - | Visible Light |

| TiO2 | Phenols and Alkenyl Phenols | Dihydrobenzofurans | - | Visible Light, Air |

| I2/SnCl2 | 2-Allylphenols and Chalcogenides | 2,3-Chalcogenil-dihydrobenzofurans | Good to Excellent | Blue LED |

Electrocatalytic Approaches

Electrocatalysis provides an alternative transition-metal-free approach for the synthesis of 2,3-dihydrobenzofuran derivatives. An electroreductive, nickel-catalyzed domino reaction has been proposed for this purpose. nih.gov This process involves the intramolecular carbonickelation of propargylic aryl halides, followed by cyclization and nucleophilic addition of benzaldehydes to furnish substituted 2,3-dihydrobenzofurans. nih.gov The reaction is highly stereo- and regioselective, with yields ranging from 11-90%. nih.gov

Base-Induced Reactions (e.g., Oxa-Michael addition, Epoxide Ring Opening)

Base-induced reactions, such as the oxa-Michael addition and epoxide ring opening, are fundamental strategies for constructing the 2,3-dihydrobenzofuran skeleton. The oxa-Michael addition, which involves the addition of an oxygen nucleophile to a conjugated system, is a key step in many synthetic routes to dihydrobenzofurans. researchgate.net Organocatalysts can be employed to solve the challenges of reactivity and selectivity in these reactions, leading to the synthesis of chiral compounds with excellent yields and stereoselectivities. researchgate.net For instance, a stereodivergent dual catalysis system involving a rhodium catalyst and an organocatalyst can be used for the synthesis of various stereoisomers of asymmetric 2,3-dihydrobenzofurans. nih.govrsc.org

The ring-opening of epoxides with nucleophiles is another important transformation in organic synthesis. researchgate.netresearchgate.net The regioselective nucleophilic ring-opening of epoxides is an efficient way to construct contiguous chiral centers. researchgate.net In the context of dihydrobenzofuran synthesis, fluoride-induced desilylation of a suitable precursor can generate an o-quinone methide intermediate. acs.org This intermediate can then undergo a Michael addition with various nucleophiles, followed by an intramolecular 5-exo-tet elimination of a bromide anion to afford 3-substituted 2,3-dihydrobenzofurans. acs.org

| Reaction Type | Key Intermediate/Strategy | Catalyst/Reagent | Product Scope |

| Oxa-Michael Addition | Stereodivergent dual catalysis | Rhodium catalyst and Organocatalyst | Asymmetric 2,3-dihydrobenzofurans |

| Epoxide Ring Opening | o-Quinone methide generation | Fluoride-induced desilylation | 3-substituted 2,3-dihydrobenzofurans |

Organocatalytic Strategies

Organocatalysis has emerged as a powerful tool for the synthesis of 2,3-dihydrobenzofurans, offering metal-free alternatives and often proceeding with high stereoselectivity. rsc.orgcore.ac.uk

A notable organocatalytic approach involves the intramolecular Michael addition/lactonization of enone acids. This stereodivergent process can be controlled to selectively produce either syn- or anti-2,3-substituted dihydrobenzofurans. For instance, (S)-(-)-tetramisole hydrochloride as a catalyst can lead to syn-dihydrobenzofurans with high diastereoselectivity and enantioselectivity (up to 99:1 d.r. syn/anti, 99% eesyn). core.ac.ukresearchgate.net Conversely, using a cinchona alkaloid-derived catalyst such as OTMS-quinidine can favor the formation of the corresponding anti-diastereoisomers (up to 10:90 d.r. syn/anti, 99% eeanti). core.ac.ukresearchgate.net This method is applicable to a range of enones with various aryl and alkyl substituents. core.ac.uk

Another strategy utilizes bifunctional aminoboronic acids to facilitate intramolecular oxa-Michael reactions of α,β-unsaturated carboxylic acids, yielding dihydrobenzofurans in high yields and enantioselectivities (up to 96% ee). organic-chemistry.org Additionally, the activation of N-bromosuccinimide (NBS) by an organocatalytic system comprising 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and acetic acid enables the synthesis of 2-bromomethyl-2,3-dihydrobenzofurans from 2-allylphenols. rsc.org This protocol is robust and scalable, with the in situ generation of acetyl hypobromite (B1234621) proposed as the active brominating agent. rsc.org

| Catalyst | Substrate Type | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| (S)-(-)-Tetramisole hydrochloride | Enone acids | Intramolecular Michael addition/lactonization | High syn-diastereoselectivity (up to 99:1 d.r.), excellent enantioselectivity (up to 99% ee) | core.ac.ukresearchgate.net |

| OTMS-quinidine | Enone acids | Intramolecular Michael addition/lactonization | High anti-diastereoselectivity (up to 10:90 d.r.), excellent enantioselectivity (up to 99% ee) | core.ac.ukresearchgate.net |

| Bifunctional aminoboronic acid | α,β-Unsaturated carboxylic acids | Intramolecular oxa-Michael reaction | High yields and enantioselectivities (up to 96% ee) | organic-chemistry.org |

| DBU/Acetic Acid | 2-Allylphenols | Intramolecular cyclization with NBS | Scalable, metal-free bromocyclization | rsc.org |

Stereoselective and Asymmetric Synthesis

The synthesis of specific stereoisomers of this compound and its derivatives is crucial, as biological activity is often dependent on the precise three-dimensional arrangement of atoms.

A variety of enantioselective methods have been developed to access chiral 2,3-dihydrobenzofurans. Rhodium-catalyzed asymmetric hydrogenation of the corresponding benzofuran-3-acetic acid derivatives is a key strategy. oup.comcnr.it The use of a cationic rhodium–Et-FerroTANE complex has been shown to produce the desired (2,3-dihydrobenzofuran-3-yl)acetic acid in high enantiomeric excess (91% ee) and with a quantitative yield. oup.comcnr.itdeepdyve.com

Asymmetric [4+1] annulation reactions represent another powerful approach. For instance, the reaction between in situ generated ammonium ylides and o-quinone methides, using a Cinchona alkaloid as a chiral leaving group, provides a highly enantio- and diastereoselective route to trans-2,3-dihydrobenzofurans. d-nb.info Depending on the choice of quinidine (B1679956) or its pseudoenantiomer, both enantiomers of the product can be obtained with excellent enantiomeric ratios (e.r. up to 99:1). d-nb.info

Furthermore, the aggregation-induced asymmetric synthesis (AIAS) using chiral aggregates of N-phosphonyl imines has been successfully applied to the synthesis of functionalized 2,3-dihydrobenzofurans. researchgate.net This method involves the reaction of salicyl N-phosphonyl imines with dialkyl bromomalonates, yielding products with good to high yields and excellent diastereoselectivity. researchgate.net

A domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates, catalyzed by cesium carbonate, provides a pathway to functionalized 2,3-dihydrobenzofuran derivatives with impressive chemical yields and diastereoselectivity. rsc.org Additionally, a double-dearomative [3+2] cycloaddition between pyridinium (B92312) ylides and 2-nitrobenzofurans has been developed for the synthesis of spiroindolizidine-fused dihydrobenzofurans, demonstrating a high level of diastereoselectivity. nih.gov

Biocatalysis offers a highly selective and environmentally friendly approach to the synthesis of complex molecules. Engineered enzymes, particularly myoglobin (B1173299) (Mb) variants, have been successfully employed for the asymmetric cyclopropanation of benzofurans. rochester.edunih.gov This strategy is particularly effective for producing stereochemically rich 2,3-dihydrobenzofurans. rochester.edunih.gov

Engineered sperm whale myoglobin variants can catalyze the cyclopropanation of benzofuran with acceptor-only diazo reagents like ethyl α-diazoacetate, yielding tricyclic 2,3-dihydrobenzofuran scaffolds with exceptional diastereo- and enantioselectivity (>99.9% de and ee). rochester.edunih.gov The reaction proceeds with high yields and can be performed on a preparative scale. rochester.edu Computational and structure-reactivity studies have provided insights into the reaction mechanism, revealing that the stereochemical outcome is controlled within the heme pocket of the enzyme. rochester.edunih.gov This biocatalytic method represents a significant advancement, especially since iron-based catalysts for such transformations were previously elusive. rochester.edunih.gov The myoglobin-based system has also been shown to function under aerobic conditions after reconstitution with a more robust iron-chlorin e6 cofactor. nih.gov

| Methodology | Catalyst/Enzyme | Reaction Type | Key Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Enantioselective Hydrogenation | Cationic Rhodium–Et-FerroTANE | Asymmetric Hydrogenation | High enantioselectivity (91% ee) | oup.comcnr.itdeepdyve.com |

| Enantioselective Annulation | Cinchona Alkaloid | Asymmetric [4+1] Annulation | Excellent enantiomeric ratio (up to 99:1) | d-nb.info |

| Diastereoselective Annulation | Cesium Carbonate | Domino Annulation | High diastereoselectivity | rsc.org |

| Biocatalytic Cyclopropanation | Engineered Myoglobin (Mb) | Asymmetric Cyclopropanation | Exceptional diastereo- and enantioselectivity (>99.9% de and ee) | rochester.edunih.gov |

Green Chemistry Considerations in Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly important in synthetic chemistry. numberanalytics.comwordpress.comjocpr.com

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comrsc.orgprimescholars.com Synthetic routes with high atom economy are inherently more sustainable as they generate less waste. numberanalytics.com

In the context of 2,3-dihydrobenzofuran synthesis, methods like the domino annulation of salicyl N-phosphonyl imines with bromo malonates are advantageous. rsc.org This reaction proceeds with high atom economy as the majority of the atoms from the starting materials are incorporated into the final product. Furthermore, the purification of the products can be simplified by washing the crude mixture, avoiding traditional chromatographic methods that often lead to product loss and generate significant solvent waste. rsc.org

Biocatalytic approaches, such as the myoglobin-catalyzed cyclopropanation, also align well with the principles of green chemistry. rochester.edunih.gov These reactions are often performed in aqueous media under mild conditions, reducing energy consumption and the need for hazardous organic solvents. The high selectivity of enzymatic catalysis minimizes the formation of byproducts, leading to higher atom economy and reduced waste. rochester.edunih.gov The development of myoglobin catalysts that can operate under aerobic conditions further enhances the green credentials of this methodology by simplifying the reaction setup. nih.gov

Mild Reaction Conditions and Sustainable Catalysis

The development of synthetic methodologies for this compound and its derivatives has increasingly focused on aligning with the principles of green chemistry. ijper.org This involves the use of milder reaction conditions and sustainable catalytic systems to enhance efficiency, reduce environmental impact, and improve atom economy. ijper.org Researchers are actively exploring alternatives to harsh reagents and high-temperature processes, leading to innovative and environmentally conscious synthetic routes. ijper.orgmdpi.com

Recent advancements have centered on the use of transition metal catalysts, photocatalysis, and biocatalysis, which often allow for reactions to proceed under ambient temperature and pressure. mdpi.comrsc.org These methods not only minimize energy consumption but also tend to offer higher selectivity, reducing the formation of unwanted by-products and simplifying purification processes. google.com The use of water as a solvent and the development of recyclable catalysts are cornerstone strategies in the sustainable synthesis of these valuable heterocyclic compounds. researchgate.net

Catalytic Systems Operating Under Mild Conditions

The quest for milder synthesis routes has led to the adoption of various catalytic systems that can operate efficiently without the need for extreme temperatures or pressures.

One significant development is the nickel-catalyzed asymmetric tandem Heck cross-coupling reaction. rsc.org In 2021, Cerveri et al. reported the synthesis of asymmetric 2,3-dihydrobenzofuran-3-ylacetic acids via this method, which notably involves CO2 fixation. rsc.org This process demonstrates high enantioselectivity, providing a direct route to chiral derivatives under relatively mild conditions. rsc.org

Iron-catalyzed reactions also present a milder alternative. For instance, a synthesis of dihydrobenzofuran derivatives was achieved using FeCl3 (10 mol%) in dichloromethane (B109758) at temperatures ranging from 0 °C to room temperature. researchgate.net This method proved more effective than using other Lewis acids like FeBr3, AuCl3, or ZnCl2, which resulted in lower yields or no reaction. researchgate.net

Photochemical methods represent a frontier in mild synthesis. A study in 2023 introduced a visible-light-mediated synthesis of 2,3-chalcogenil-dihydrobenzofuran derivatives. mdpi.comresearchgate.net This approach utilizes a simple I2/SnCl2 promoter system and blue LED irradiation to facilitate the oxyselenocyclization of 2-allylphenols, avoiding harsh chemical oxidants and high temperatures. mdpi.comresearchgate.net The reaction proceeds efficiently, tolerating a variety of functional groups and aligning with green chemistry principles. mdpi.com

| Catalyst System | Substrate Type | Key Conditions | Product Type | Yield Range | Reference |

| Nickel Catalyst | o-Aryliodines | CO2 fixation, Enantioselective | Asymmetric 2,3-dihydrobenzofuran-3-ylacetic acids | Not Specified | rsc.org |

| FeCl3 | Hydroquinone derivative & Styrene | 0 °C to room temp., CH2Cl2 | Dihydrobenzofuran derivative | up to 95% | researchgate.net |

| I2/SnCl2 (Photocatalysis) | 2-Allylphenols & Chalcogenides | Blue LED irradiation | 2,3-Chalcogenil-dihydrobenzofurans | Good to Excellent | mdpi.comresearchgate.net |

Advances in Sustainable and Green Catalysis

Sustainable catalysis aims to minimize waste and environmental impact by using non-toxic, renewable resources and highly efficient, recyclable catalysts.

A prime example of sustainable catalysis is the stereoselective synthesis of 2,3-dihydrobenzofurans in water, developed by Morita et al. in 2023. researchgate.net This method employs a specially designed permethylated β-Cyclodextrin-tagged N-Heterocyclic Carbene (NHC)-gold(I) catalyst. researchgate.net The use of water as the reaction medium is a significant step towards a greener process, as it is non-toxic, inexpensive, and non-flammable. researchgate.net Cyclodextrins, being cyclic oligosaccharides, possess a hydrophilic exterior and a lipophilic interior, which helps to facilitate the reaction of organic substrates in an aqueous environment. rsc.orgresearchgate.net

Copper-catalyzed reactions are also gaining prominence as a more sustainable alternative to those using precious metals like palladium or rhodium, due to copper's lower cost and toxicity. google.com In 2021, Dong et al. developed a biomimetic, Cu-catalyzed synthesis of neolignan analogs containing the 2,3-dihydrobenzofuran core. rsc.org This intermolecular oxidative cross-coupling of para-alkenyl phenols with electron-rich phenols proceeds with excellent yields and high diastereoselectivity. rsc.org Another approach utilizes a mixed copper chloride and ferric chloride catalyst system, which effectively lowers reaction temperatures and reduces the formation of by-products. google.com

| Catalyst Type | Key Features | Solvent | Sustainability Aspect | Product Type | Yield Range | Reference |

| β-Cyclodextrin-NHC-Gold(I) | Permethylated β-CD tag | Water | Use of green solvent, catalyst recyclability potential | 2,3-Dihydrobenzofurans | Not Specified | researchgate.net |

| Copper Catalyst | Biomimetic, oxidative cross-coupling | Not Specified | Use of abundant, less toxic metal | Neolignan analogs | 24-95% | rsc.org |

| Copper Chloride & Ferric Chloride | Mixed catalyst system | Not Specified | Lower reaction temperature, reduced by-products | 2,3-Dihydrobenzofuran | Suitable for industrial scale | google.com |

Reaction Mechanisms and Chemical Transformations

Mechanistic Pathways of Key Synthetic Reactions

The construction of the 2,3-dihydrobenzofuran (B1216630) skeleton relies on several key bond-forming strategies, each with distinct mechanistic features. These include intramolecular cyclizations to form the crucial C-O ether linkage, various C-C bond formations to construct and functionalize the dihydrofuran ring, and cycloaddition reactions that build the heterocyclic system in a concerted or stepwise fashion.

The formation of the oxygen-containing ring in 2,3-dihydrobenzofurans is fundamentally an O-aryl bond formation, typically occurring via intramolecular cyclization. One prevalent mechanism is the palladium-catalyzed C-O cyclization, which can follow an initial C-H activation step. nih.gov For instance, the synthesis of highly functionalized 2,3-dihydrobenzofurans can be achieved through a sequence involving a rhodium-catalyzed C-H insertion followed by a palladium-catalyzed C-H activation and subsequent C-O cyclization. nih.gov Another approach involves the intramolecular Michael addition (Oxa-Michael reaction) of a phenolic hydroxyl group onto an α,β-unsaturated system, which is a key strategy for building the C-O bond and the dihydrobenzofuran core. nih.gov Additionally, iron and copper-catalyzed methods have been developed for aryl C-O bond formation to yield functionalized dihydrobenzofurans. acs.org

Metal carbenes are versatile intermediates that facilitate key C-C bond-forming reactions for dihydrobenzofuran synthesis. nih.gov

C–H Insertion: Intramolecular C-H insertion reactions are a powerful tool for creating the 2,3-dihydrobenzofuran ring system. Dirhodium(II) carboxylate catalysts are often employed to decompose aryldiazoacetates, generating a rhodium carbene intermediate. acs.org This intermediate then undergoes insertion into a C(sp³)–H bond of an ortho-alkoxy group, leading to the formation of the dihydrofuran ring. nih.govacs.org The choice of chiral ligands on the rhodium catalyst can induce high levels of enantioselectivity, producing optically active trans-2-aryl-2,3-dihydrobenzofuran-3-carboxylic acid esters or cis-2-aryl-3-methoxycarbonyl-2,3-dihydobenzofurans. acs.orgthieme-connect.com These reactions have been successfully applied in the synthesis of various natural and bioactive molecules. nih.gov

Ylide Formation: The reaction of metal carbenes with the phenolic hydroxyl group generates an oxonium ylide intermediate. nih.gov This ylide can then undergo further transformations. For instance, in a rhodium and asymmetric phosphoric acid co-catalyzed process, the oxonium ylide is intercepted by an imine in a stereoselective Mannich-type reaction, yielding 2,2-disubstituted dihydrobenzofurans with high diastereoselectivity and enantioselectivity. rsc.org Similarly, palladium-catalyzed reactions of 2-hydroxyphenyl-substituted enones with diazo compounds proceed through an oxonium ylide, which exists in equilibrium with a zwitterionic intermediate, to form 2,2,3-trisubstituted dihydrobenzofurans. nih.govrsc.org

Aromatic Addition: Metal carbenes can also participate in aromatic addition reactions to construct the dihydrobenzofuran scaffold. nih.gov

Cycloaddition reactions provide efficient and atom-economical pathways to the 2,3-dihydrobenzofuran core.

[3+2] Annulation: These reactions involve the combination of a three-atom component and a two-atom component. rsc.org

Oxidative [3+2] Cycloaddition: Phenols can react with alkenes in an oxidative [3+2] cycloaddition to form dihydrobenzofurans. nih.gov This biomimetic transformation can be initiated by photocatalysis, where a photoexcited ruthenium complex oxidizes the phenol (B47542) to a phenoxyl radical. This radical then adds to the alkene, and subsequent cyclization and oxidation yield the product. This method uses benign terminal oxidants like ammonium (B1175870) persulfate. nih.gov An electrooxidative variant involves the anodic oxidation of phenols to generate carbon radicals, which then add to electron-deficient alkenes. scispace.comrsc.org Subsequent oxidation and intramolecular trapping by the phenolic hydroxyl group assembles the dihydrobenzofuran core. scispace.comrsc.org

Rhodium-Catalyzed [3+2] Annulation: A rhodium(III)-catalyzed C-H activation of N-phenoxy amides, followed by insertion of an alkene (like a 1,3-diene) and subsequent annulation, can produce dihydrobenzofurans. The mechanism involves the formation of a five-membered rhodacycle intermediate. nih.govorganic-chemistry.org

Copper-Catalyzed Asymmetric [3+2] Cycloaddition: Chiral copper(II)/SPDO complexes can catalyze the asymmetric [3+2] cycloaddition between quinone esters and 2,3-dihydrofuran (B140613), yielding enantioselective dihydrobenzofuran derivatives. nih.govrsc.org

[4+1] Annulation: This strategy combines a four-atom component with a single-atom synthon.

A common approach involves the reaction of ortho-quinone methides (o-QMs), generated in situ, with sulfur ylides. nih.govnih.govnih.gov The sulfur ylide acts as a one-carbon nucleophile that adds to the o-QM, followed by an intramolecular substitution to form the five-membered ring. organic-chemistry.org This reaction can be highly diastereoselective. nih.govnih.govnih.gov The use of chiral auxiliaries or catalysts can achieve high enantioselectivity. nih.gov For instance, palladium-catalyzed [4+1] annulation of 4-vinylbenzodioxinones with sulfur ylides proceeds through a zwitterionic intermediate to give dihydrobenzofuran derivatives in high yields. organic-chemistry.org

| Cycloaddition Type | Reactants | Catalyst/Conditions | Mechanistic Highlights | Ref. |

| Oxidative [3+2] | Phenols + Alkenes | Ru(bpy)₃²⁺, (NH₄)₂S₂O₈, visible light | Photocatalytic generation of phenoxyl radical, addition to alkene, cyclization. | nih.gov |

| Electrooxidative [3+2] | Phenols + Electron-deficient alkenes | Anodic oxidation | Generation of carbon radical from phenol, α-addition to alkene, further oxidation, and cyclization. | scispace.comrsc.org |

| Rh-Catalyzed [3+2] | N-Phenoxyacetamides + 1,3-Dienes | Rh(III) catalyst | C-H activation, formation of rhodacycle intermediate, carbooxygenation. | organic-chemistry.org |

| [4+1] Annulation | o-Quinone Methides + Sulfur Ylides | Base (e.g., DABCO) or Pd catalyst | Nucleophilic addition of ylide to o-QM, intramolecular substitution. | nih.govnih.govorganic-chemistry.org |

| Asymmetric [4+1] | o-Quinone Methides + Ammonium Ylides | Chiral Cinchona alkaloid | Use of a chiral leaving group on the ammonium ylide controls stereochemistry. | nih.gov |

Rearrangement reactions offer unique entries into the 2,3-dihydrobenzofuran system from readily available precursors.

Chalcone (B49325) Rearrangement: 2-Hydroxychalcones can be rearranged and subsequently transformed to afford 2,3-dihydrobenzofurans. nih.govrsc.org An oxidative rearrangement of the chalcone using a hypervalent iodine reagent, such as [bis(trifluoroacetoxy)iodo]benzene, can be followed by an acid-catalyzed deprotection and cyclization to yield the dihydrobenzofuran structure. nih.gov This strategy has been utilized in the synthesis of natural products like puerariafuran. nih.govrsc.org Further transformations of the resulting dihydrobenzofuran can lead to either 3-formylbenzofurans or 3-acylbenzofurans depending on the reaction conditions. nih.govrsc.orgrsc.org

Oxirane Ring Opening: While not a direct rearrangement to form the core, the opening of an oxirane (epoxide) ring can be a key step in certain synthetic sequences leading to functionalized dihydrobenzofurans. For example, intramolecular nucleophilic attack from a neighboring phenol onto an epoxide can forge the dihydrobenzofuran ring system.

Both anionic and radical-mediated reactions are prominent in the synthesis of the 2,3-dihydrobenzofuran core.

Anionic Pathways: Anionic cyclizations are a well-established method for forming the dihydrobenzofuran ring. researchgate.net A key example is the intramolecular Oxa-Michael addition, where a phenolate (B1203915) anion adds to an α,β-unsaturated system tethered to the phenol. nih.gov Another pathway involves the base-mediated reaction of anionic 2-hydroxylimides with a sulfur ylide, which proceeds through nucleophilic attack to form an intermediate that subsequently cyclizes to the dihydrobenzofuran product. nih.gov A proposed mechanism for the visible-light-mediated synthesis of chalcogenyl-2,3-dihydrobenzofurans suggests a predominant anionic pathway involving the formation of an electrophilic selenium or sulfur species that reacts with a 2-allylphenol (B1664045), followed by intramolecular cyclization. mdpi.comresearchgate.net

Radical Pathways: Radical cyclizations provide a powerful alternative for constructing the dihydrobenzofuran skeleton, often under mild conditions. researchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis can initiate radical cascades. For example, a photocatalyst can enable a radical-induced cyclization of 2-alkynylaryl ethers, proceeding through an intramolecular 1,5-hydrogen atom transfer (HAT) pathway to build the dihydrobenzofuran scaffold. researchgate.net

Persistent Radical Effect: A method for synthesizing trans-2,3-diaryl-dihydrobenzofurans leverages the equilibrium between quinone methide dimers and their persistent radicals. nih.gov This equilibrium is disrupted by phenols that form transient phenoxyl radicals, leading to a cross-coupling between the persistent and transient radicals. The resulting intermediate rapidly cyclizes to the dihydrobenzofuran product. nih.gov

Atom Transfer Radical Addition (ATRA): A tandem ATRA cycle can be initiated by the generation of a phenolate anion from a 2-allylphenol derivative, which then reacts with an α-iodo sulfone or alkyl iodide to form a radical precursor. This precursor cyclizes onto the alkene, and subsequent halogen atom transfer and nucleophilic substitution yield the 2,3-dihydrobenzofuran. nih.govfrontiersin.org

Derivatization and Functionalization of the 2,3-Dihydrobenzofuran-3-acetic acid Core

Once the 2,3-dihydrobenzofuran core is established, further derivatization allows for the introduction of diverse functionalities, enabling the synthesis of a wide array of analogues. The this compound structure itself offers multiple sites for modification, including the carboxylic acid group, the aromatic ring, and the chiral centers at C2 and C3.

Modification of the Carboxylic Acid: The acetic acid side chain at the C3 position is a versatile handle for functionalization. Standard carboxylic acid chemistry can be employed, such as esterification or amidation, to introduce a variety of groups. For example, the ester group in 2,3-dihydrobenzofuran-3-carboxylic acid esters can be modified or removed. thieme-connect.com

Functionalization of the Aromatic Ring: The benzene (B151609) portion of the dihydrobenzofuran core can undergo electrophilic aromatic substitution reactions, allowing for the introduction of substituents such as nitro, halogen, or acyl groups, provided the existing substituents direct the reaction appropriately and are stable to the reaction conditions.

Stereoselective Transformations: The products from asymmetric syntheses, such as enantiopure dihydrobenzofurans, can be further transformed into other valuable molecules. For instance, enantiopure 2,3-disubstituted dihydrobenzofurans have been converted into pharmaceutically important amino alcohols, demonstrating the synthetic utility of the core structure. nih.gov

Further Reactions: Dihydrobenzofuran products from initial cyclizations can serve as substrates for subsequent reactions. For example, a dihydrobenzofuran obtained from a [4+1] annulation was reacted with vinyl magnesium bromide to furnish a corresponding alcohol with excellent diastereoselectivity. nih.gov Similarly, dihydrobenzofurans synthesized via chalcone rearrangement can be selectively converted into 3-acylbenzofurans or 3-formylbenzofurans. rsc.org

A summary of derivatization possibilities is presented below:

| Reaction Type | Reagents/Conditions | Product Type | Ref. |

| Alcohol Formation | Vinyl magnesium bromide | Dihydrobenzofuran with alcohol side chain | nih.gov |

| Conversion to Benzofurans | Oxidative conditions | 3-Acylbenzofurans or 3-Formylbenzofurans | rsc.org |

| Conversion to Amino Alcohols | Multi-step synthesis | Enantiopure amino alcohols | nih.gov |

| Ester Hydrolysis/Isomerization | Trifluoroacetic acid (TFA) | Conversion of cis-isomer to thermodynamically more stable trans-isomer | thieme-connect.com |

Side-Chain Modifications (e.g., Alkylation, Esterification)

The primary site for side-chain modification is the carboxylic acid group (-COOH). This functional group can be readily converted into various derivatives, most notably esters.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. This reaction is typically carried out by reacting the acid with an alcohol in the presence of an acid catalyst. For example, the conversion of related salicylic (B10762653) acid derivatives to their corresponding methyl esters has been achieved using thionyl chloride in methanol. nih.gov Similarly, O-alkylation with reagents like ethyl bromoacetate (B1195939) can be used to introduce ester functionalities. nih.govacs.org While the free carboxylic acid is beneficial for solubility in aqueous media through salt formation, ester derivatives are more suitable for hydrophobic environments.

Another key reaction of the carboxylic acid is its conversion to an amide. This is often achieved via a mixed-anhydride method, where the carboxylic acid is first activated with a reagent like isobutyl chloroformate (i-BuOCOCl) and a non-nucleophilic base such as N-methylmorpholine (NMM), followed by the addition of an amine or ammonia. nih.gov

Aromatic Ring Substitutions (e.g., Halogenation, Nitration, Amination)

Halogenation: Bromination of the aromatic ring can be achieved using a solution of bromine in acetic acid, often with a catalyst or additive like sodium acetate (B1210297). nih.govacs.org In a study on a related 2,3-dihydrobenzofuran-7-carboxamide (B140375), heating the substrate with bromine and sodium acetate in acetic acid at 80°C resulted in the successful introduction of a bromine atom onto the aromatic ring. nih.govacs.org

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is a common transformation. This is typically accomplished using a mixture of a strong acid, such as trifluoroacetic acid (TFA), and nitric acid (HNO₃) at low temperatures. nih.gov The powerful electrophile in this reaction is the nitronium ion (NO₂⁺), generated in situ. libretexts.orgmasterorganicchemistry.com The resulting nitro group acts as a deactivating group in subsequent reactions but is a valuable synthetic handle. libretexts.org

Amination: While direct amination is uncommon, the nitro group introduced via nitration serves as a precursor to an amino group (-NH₂). The reduction of the nitro group is readily accomplished using reagents like tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent such as ethyl acetate under reflux conditions. nih.gov This provides a pathway to arylamine derivatives.

The table below summarizes typical conditions for these aromatic substitution reactions based on related dihydrobenzofuran structures.

| Reaction | Reagents and Conditions | Product Type | Reference |

| Bromination | Br₂, CH₃COONa, CH₃COOH | Bromo-dihydrobenzofuran | acs.org, nih.gov |

| Nitration | TFA, HNO₃, 0°C to rt | Nitro-dihydrobenzofuran | nih.gov |

| Amination (via Reduction) | SnCl₂·2H₂O, EtOAc, reflux | Amino-dihydrobenzofuran | nih.gov |

Oxidation and Reduction Reactions of Functional Groups

Reduction: The carboxylic acid functional group can be reduced. Strong reducing agents like borane (B79455) (BH₃) are capable of reducing carboxylic acids to their corresponding primary alcohols. mdpi.com This would convert this compound into 2-(2,3-dihydrobenzofuran-3-yl)ethanol. Furthermore, a key method for synthesizing the 2,3-dihydrobenzofuran core itself involves the reduction of the corresponding benzofuran (B130515). The catalytic hydrogenation of benzofuran-3-acetic acid using a rhodium complex has been shown to produce this compound in high yield and enantioselectivity. cnr.it This transformation highlights the importance of reduction reactions in accessing this specific scaffold. cnr.it

Oxidation: The dihydrofuran ring contains a benzylic C-H bond at the 3-position which is susceptible to oxidation. While specific studies on the oxidation of this compound are not detailed, related dihydrobenzofuran structures can be oxidized. For instance, the hydroxyl group in derivatives like (2,3-dihydrobenzofuran-4-yl)methanol (B130584) can be oxidized to form aldehydes or carboxylic acids.

Formation of Spirocyclic and Fused Heterocyclic Derivatives

The 2,3-dihydrobenzofuran scaffold is a valuable building block for the synthesis of more complex molecular architectures, including spirocyclic and fused heterocyclic systems. These structures are of significant interest in medicinal chemistry. nih.govrsc.org

Spirocyclic Derivatives: Palladium-catalyzed reactions have been developed to synthesize spirocyclic compounds from dihydrobenzofuran precursors. One approach involves a Mizoroki–Heck-type reaction where o-substituted aryl iodides are transformed into bis-heterocyclic spirocycles. nih.govrsc.org

Fused Heterocyclic Derivatives: The dihydrobenzofuran core can be fused to other heterocyclic rings. For instance, rhodium-catalyzed C-H activation and carbooxygenation of N-phenoxyacetamides with 1,3-dienes can construct dihydrobenzofurans that can be part of a larger, fused system. organic-chemistry.org Another strategy involves the synthesis of 2,3-dihydrobenzofuran-fused pyridones. nih.govrsc.org These complex transformations often rely on transition-metal catalysis to form new carbon-carbon and carbon-heteroatom bonds, demonstrating the utility of the dihydrobenzofuran moiety as a rigid core for elaborating intricate three-dimensional structures. nih.govrsc.org

The table below provides an overview of catalytic systems used for these advanced transformations.

| Transformation | Catalytic System | Precursor Type | Product Type | Reference |

| Spirocyclization | Palladium (Mizoroki-Heck type) | o-Substituted Aryl Iodides | Spiro-dihydrobenzofurans | nih.gov, rsc.org |

| Fused Ring Formation | Rhodium(III) | N-phenoxyacetamides, 1,3-dienes | Fused Dihydrobenzofurans | organic-chemistry.org |

Computational Chemistry and Theoretical Studies

Molecular Docking Investigations

Molecular docking simulations have been instrumental in understanding how 2,3-dihydrobenzofuran-based compounds interact with various protein targets at the molecular level.

Ligand-Protein Interaction Modeling (e.g., Enzyme Active Sites, Receptor Binding Pockets)

Molecular docking studies have successfully modeled the interactions of 2,3-dihydrobenzofuran (B1216630) derivatives with several key protein targets. For instance, derivatives of 2,3-dihydrobenzofuran-7-carboxamide (B140375) have been docked into the active site of poly(ADP-ribose)polymerase-1 (PARP-1), an important enzyme in DNA repair. acs.orgnih.gov The modeling revealed that the carboxamide group forms crucial hydrogen bonds with amino acid residues Gly863 and Ser904 within the PARP-1 active site. acs.orgnih.gov Furthermore, the aromatic ring of the dihydrobenzofuran scaffold was observed to engage in π–π stacking interactions with the phenyl ring of Tyr907, further stabilizing the ligand-protein complex. acs.orgnih.gov

In another study, 2,3-dihydrobenzofuran derivatives were investigated as inhibitors of microsomal prostaglandin (B15479496) E2 synthase (mPGES-1), a key enzyme in the inflammatory pathway. nih.gov Molecular docking calculations were used to guide the design of a library of these compounds, leading to the identification of potential inhibitors. nih.gov Similarly, docking studies have been employed to understand the binding of 2,3-dihydrobenzofuran derivatives to the cannabinoid receptor 2 (CB2), a target for treating neuropathic pain. nih.gov These simulations predicted that the benzofuran (B130515) scaffold could mimic the structure of known CB2 agonists. nih.gov

The G protein-coupled receptor 40 (GPR40/FFA1), a target for type 2 diabetes, has also been the subject of docking studies with (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivatives. researchgate.netnih.gov A docking model suggested that the dihydrobenzofuran carboxylic acid moiety is essential for interaction with the receptor. researchgate.net Additionally, molecular docking has been used to study the interaction of new dithiocarbamate (B8719985) derivatives containing a dihydrobenzofuran scaffold with β-tubulin, a protein involved in cell division and a target for cancer therapy. bohrium.com

Binding Mode Predictions and Conformational Analysis

Computational models have been used to predict the binding modes and analyze the conformations of 2,3-dihydrobenzofuran derivatives within protein active sites. For 2,3-dihydrobenzofuran-7-carboxamide derivatives targeting PARP-1, XP-Glide predicted a binding mode where the inhibitor is positioned within the active site, with specific hydrogen bonding and π-π stacking interactions. acs.orgnih.gov

Conformational analysis of compounds like 2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid, while lacking experimental X-ray data, has been performed using computational models. These models predict a nearly planar benzofuran ring and a gauche conformation for the acetic acid side chain, which is stabilized by an intramolecular hydrogen bond. In the context of cannabinoid receptor 2 (CB2) agonists, ligand-steered modeling was used to predict the binding mode of 2,3-dihydro-1-benzofuran derivatives. nih.gov This approach helped in understanding the structure-activity relationships and identifying the active enantiomer of a potent compound. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to investigate the electronic structure and reactivity of 2,3-dihydrobenzofuran derivatives.

Density Functional Theory (DFT) Studies

DFT studies have been conducted on various 2,3-dihydrobenzofuran derivatives to understand their structural, spectroscopic, and electronic properties. dntb.gov.uamaterialsciencejournal.org These studies often use the B3LYP method with different basis sets to compute optimized geometries, frontier molecular orbitals, and other quantum chemical parameters. materialsciencejournal.org For instance, a comparative DFT study was performed on two novel 2,3-dihydrobenzofuran tethered arylidene indanones, providing insights into their structural and quantum correlations. materialsciencejournal.org

DFT calculations have also been applied to analyze chalcones linked to a 2,3-dihydrobenzofuran moiety. researchgate.net These calculations helped in understanding the molecular structures, HOMO-LUMO energy gaps, and charge density distributions of these compounds. researchgate.net Furthermore, DFT has been used to study the properties of flavone, isoflavone, and 2,3-dihydrobenzofuran-3-carboxylate derivatives, with the calculated geometrical parameters showing good correlation with experimental X-ray crystallography data. researchgate.net

Exploration of Electronic Parameters and Reactivity Descriptors

Quantum chemical calculations have been utilized to determine various electronic parameters and global reactivity descriptors for 2,3-dihydrobenzofuran derivatives. These parameters, including ionization potential, electron affinity, absolute hardness, global softness, and chemical potential, provide valuable information about the molecule's reactivity. materialsciencejournal.org For example, in a study of two 2,3-dihydrobenzofuran tethered arylidene indanones, these descriptors were calculated to understand their relative reactivity. materialsciencejournal.org

The HOMO-LUMO energy gap, a key indicator of chemical reactivity, has been calculated for several 2,3-dihydrobenzofuran-linked chalcones. researchgate.net A smaller energy gap generally suggests higher reactivity. researchgate.net These calculations, along with the analysis of molecular electrostatic potential (MESP) plots, offer insights into charge distribution and reactive sites within the molecules. researchgate.net Theoretical calculations based on Pearson's hard and soft acids and bases (HSAB) principle have also been used to understand the regioselectivity in the reduction of 2,3-disubstituted benzofurans. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies through Computational Methods

Computational methods have been pivotal in elucidating the structure-activity relationships of 2,3-dihydrobenzofuran derivatives, guiding the design of more potent and selective compounds.

For PARP-1 inhibitors based on the 2,3-dihydrobenzofuran-7-carboxamide scaffold, initial SAR studies indicated that substitutions at the 5-position were generally not favorable for activity. acs.orgnih.gov This led to focusing on modifications at the 2-position, which proved to be more promising. acs.orgnih.gov A structure-based design strategy, informed by computational modeling, resulted in the development of a lead compound with micromolar inhibitory activity. nih.gov

In the development of G protein-coupled receptor 40 (GPR40/FFA1) agonists, SAR studies of the (2,3-dihydro-1-benzofuran-3-yl)acetic acid scaffold highlighted the critical role of the dihydrobenzofuran carboxylic acid moiety for receptor interaction. researchgate.net These studies also showed that the 4'-position of a terminal biphenyl (B1667301) ring could be modified without significantly affecting agonistic activity. researchgate.net

For novel antagonists of the histamine (B1213489) H3 and H4 receptors, a QSAR study emphasized the importance of substituents on the dihydrobenzofuran moiety for affinity to these receptors. frontiersin.org This guided the synthesis of a series of 5-substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines to establish preliminary SAR data. frontiersin.org

Applications in Chemical Biology and Advanced Materials Excluding Clinical Human Trials

Exploration as Precursors in Organic Synthesis

The 2,3-dihydrobenzofuran-3-acetic acid moiety is a fundamental building block in the strategic construction of intricate molecular structures, including a variety of natural products. acs.orgresearchgate.netrsc.org

The 2,3-dihydrobenzofuran (B1216630) skeleton is a privileged structural unit found in numerous natural products and serves as a key precursor in the synthesis of complex organic frameworks. acs.orgrsc.orgbindingdb.org Organic chemists utilize this scaffold to construct diverse molecular architectures, leveraging its inherent reactivity and stereochemical properties. researchgate.net The synthesis of the dihydrobenzofuran core is often a critical step in multi-step synthetic sequences, enabling access to a wide range of biologically active compounds. bindingdb.orgnih.gov Various synthetic methodologies, including transition metal-catalyzed reactions like palladium-catalyzed intramolecular coupling and rhodium-catalyzed C-H activation, have been developed to efficiently construct the 2,3-dihydrobenzofuran ring system. acs.orgbindingdb.org This versatility makes it an indispensable tool for creating novel compounds with specific functions and properties.

The strategic importance of the 2,3-dihydrobenzofuran scaffold is prominently highlighted in the total synthesis of several complex natural products.

(+)-Lithospermic Acid: The total synthesis of (+)-lithospermic acid, a compound noted for its anti-HIV activity, has been accomplished through various convergent strategies where the construction of the chiral 2,3-dihydrobenzofuran core is a pivotal step. researchgate.netnih.govCurrent time information in Bangalore, IN.cnr.it Synthetic routes have employed key reactions such as rhodium-catalyzed intramolecular C-H insertion and hypervalent iodine-mediated rearrangement of a chromanone to build this essential dihydrobenzofuran structure. Current time information in Bangalore, IN.cnr.it These syntheses underscore the role of the dihydrobenzofuran moiety as a central building block for this natural product. rsc.orgnih.gov

Pterocarpans: Pterocarpans are a class of natural isoflavonoids, many of which possess antifungal and other biological activities. acs.orgresearchgate.net The 2,3-dihydrobenzofuran skeleton forms the core structure of pterocarpans. rsc.orgacs.org Synthetic strategies toward pterocarpans, including the antifungal agent (-)-pterocarpin, have utilized silver-catalyzed asymmetric synthesis to construct the key 2,3-dihydrobenzofuran intermediate, demonstrating the foundational role of this heterocyclic system. thegoodscentscompany.com

Investigation of Molecular and Biochemical Interactions

Derivatives of this compound have been extensively studied to understand their interactions with various enzymes and receptors, revealing a broad spectrum of biological activities in non-clinical settings.

The 2,3-dihydrobenzofuran scaffold has been identified as a key pharmacophore in the design of inhibitors for several important enzymes.

Poly(ADP-ribose)polymerase-1 (PARP-1) inhibition: Novel 2,3-dihydrobenzofuran-7-carboxamide (B140375) and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives have been synthesized and evaluated as inhibitors of PARP-1, an enzyme critical for DNA repair. researchgate.net A structure-based design approach led to the identification of lead compounds with moderate inhibitory activity (IC₅₀ in the micromolar range), highlighting the potential of the dihydrobenzofuran core for developing new PARP-1 inhibitors. researchgate.net

Microsomal Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1) inhibition: The 2,3-dihydrobenzofuran structure is considered a privileged scaffold for designing inhibitors of mPGES-1, a key enzyme in the inflammatory pathway responsible for producing prostaglandin E2. nih.govnih.gov Through a combination of molecular docking and biochemical assays, derivatives have been identified that exhibit inhibitory activity in the low micromolar range, suggesting this scaffold is a promising starting point for developing new anti-inflammatory agents. nih.gov

Aldose Reductase inhibition: The 2,3-dihydrobenzofuran framework has been associated with the inhibition of aldose reductase, an enzyme implicated in diabetic complications. nih.govacs.org Studies on inhibitors of this enzyme have included compounds containing the coumaran (2,3-dihydrobenzofuran) structure. nih.govacs.org

Table 1: Enzyme Modulation by 2,3-Dihydrobenzofuran Derivatives

| Enzyme Target | Type of Modulation | Derivative Class | Key Findings | Citations |

| PARP-1 | Inhibition | 2,3-Dihydrobenzofuran-7-carboxamides | Lead compounds showed moderate activity (IC₅₀ = 9.45 μM). | researchgate.net |

| mPGES-1 | Inhibition | 2,3-Dihydrobenzofuran derivatives | Identified as a privileged structure for inhibitor design; compounds with low micromolar activity discovered. | nih.govnih.gov |

| Aldose Reductase | Inhibition | Coumaran (2,3-dihydrobenzofuran) derivatives | Implicated as a potential scaffold for aldose reductase inhibitors. | nih.govacs.org |

The this compound scaffold and its analogues have been investigated for their ability to bind to and modulate the activity of several G protein-coupled receptors.

G Protein-Coupled Receptor 40 (GPR40/FFA1) agonism: Derivatives of (2,3-dihydro-1-benzofuran-3-yl)acetic acid have been identified as potent and selective agonists of GPR40/FFA1, a receptor that mediates glucose-stimulated insulin (B600854) secretion. Current time information in Bangalore, IN.cnr.it The dihydrobenzofuran carboxylic acid moiety is considered a key feature for the interaction with the receptor. nih.gov Optimization of these derivatives has led to compounds with improved pharmacokinetic profiles. nih.govCurrent time information in Bangalore, IN.

Cannabinoid Receptor 2 (CB2) agonism: A series of 2,3-dihydro-1-benzofuran derivatives have been designed and synthesized, demonstrating potent and selective agonistic activity at the CB2 receptor. rsc.orgnih.gov This receptor is an emerging target for treating neuropathic pain and inflammatory conditions. rsc.org Enantiomeric separation revealed that the S-enantiomer of certain derivatives was the more active form. rsc.orgnih.gov